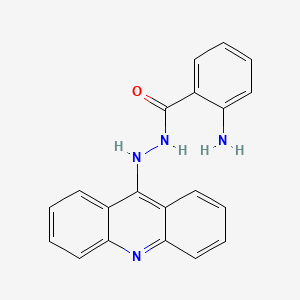![molecular formula C16H13NO5 B14152307 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid CAS No. 53498-53-6](/img/structure/B14152307.png)
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid is an organic compound with the molecular formula C15H13NO5 It is a derivative of benzoic acid and contains both a methoxycarbonyl group and an amino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(methoxycarbonyl)aniline with phthalic anhydride under acidic conditions. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Acylated or alkylated products, depending on the reagents used.
科学的研究の応用
2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
4-(Methoxycarbonyl)benzoic acid: Lacks the amino group present in 2-({[4-(Methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid.
4-(Methoxycarbonyl)aniline: Contains an amino group but lacks the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both a methoxycarbonyl group and an amino group attached to a phenyl ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
53498-53-6 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC名 |
2-[(4-methoxycarbonylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c1-22-16(21)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)15(19)20/h2-9H,1H3,(H,17,18)(H,19,20) |
InChIキー |
IUEJBFNRVHDYFV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


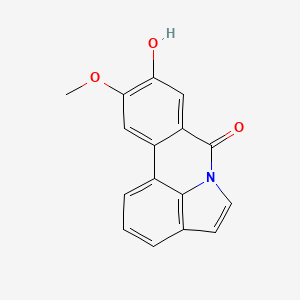

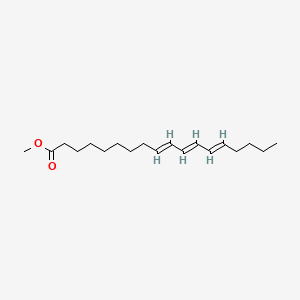

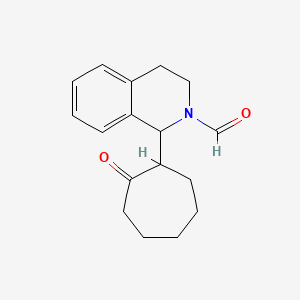
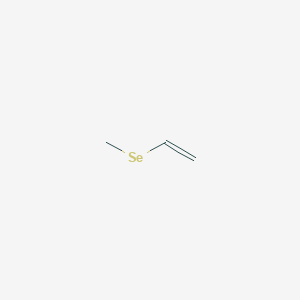
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)
![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)
![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
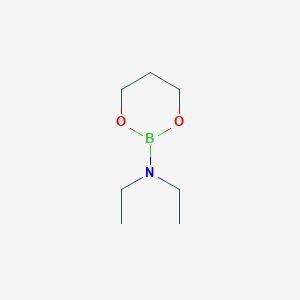
![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)


